molecular formula C25H20ClFN2O4S B2866623 N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-05-2

N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2866623
CAS No.: 895650-05-2
M. Wt: 498.95
InChI Key: WPXNBDKEIGMODS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by:

  • A 4-oxo-1,4-dihydroquinoline core substituted with a 6-fluoro group and a 4-ethylbenzenesulfonyl moiety.
  • An N-(4-chlorophenyl)acetamide side chain.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXNBDKEIGMODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The introduction of the 4-chlorophenyl group is achieved via electrophilic aromatic substitution, while the 4-ethylphenylsulfonyl group is introduced through sulfonylation reactions. The final step involves the acylation of the quinoline derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethylformamide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Sulfonyl and Substituent Variations

Key Analogs :

2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide (): Differences:

  • 6-ethyl instead of 6-fluoro on the quinoline core.
  • 4-chlorobenzenesulfonyl vs. 4-ethylbenzenesulfonyl.
  • N-(3-methylphenyl) acetamide vs. N-(4-chlorophenyl).
    • Implications :

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (): Differences:

  • Unsubstituted benzenesulfonyl vs. 4-ethylbenzenesulfonyl.
  • Lacks the 6-fluoro substituent.
    • Implications :

2-[(6-chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Differences:

  • Sulfanyl (S–) linkage instead of sulfonyl (SO₂).
  • 6-chloro and 4-phenyl on the quinoline core. Implications:
  • The sulfanyl group may confer different redox properties and hydrogen-bonding capabilities compared to sulfonyl .

Acetamide Side Chain Variations

  • N-(4-chlorophenyl) vs.
  • N-(4-fluorophenyl) derivatives (, Compound 1c):
    • Fluorine substitution increases polarity and metabolic stability compared to chlorine, but may reduce lipophilicity .

Physicochemical and Pharmacological Properties

Property Target Compound Analog Analog Analog
Molecular Weight ~500 (estimated) 483.94 478.97 434.94
Core Substituents 6-F, 4-ethylbenzenesulfonyl 6-Ethyl, 4-Cl-benzenesulfonyl 6-Ethyl, benzenesulfonyl 6-Cl, 4-phenyl, sulfanyl
Acetamide Group N-(4-Cl-phenyl) N-(3-methylphenyl) N-(4-Cl-phenyl) N-(4-methylphenyl)
Potential Activity Anticancer (inferred) Not reported Not reported Antimicrobial (inferred)
  • Fluorine vs. Ethyl/Chloro :
    • The 6-fluoro group in the target compound likely enhances bioavailability and metabolic stability compared to ethyl () or chloro () substituents .
  • Sulfonyl vs.

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H23ClFN2O4SC_{25}H_{23}ClFN_2O_4S with a molecular weight of 498.95 g/mol. The compound can be synthesized through a multi-step process involving the Skraup synthesis or Friedländer synthesis for the quinoline core, followed by electrophilic aromatic substitution and sulfonylation reactions to introduce the 4-chlorophenyl and 4-ethylbenzenesulfonyl groups respectively .

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The unique combination of functional groups allows the compound to modulate various biochemical pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may interact with cellular receptors to elicit physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound class. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death in tumor cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar quinoline derivatives. Results indicated that compounds with structural similarities to this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Anticancer Activity

In a preclinical study, researchers assessed the effects of quinoline derivatives on human cancer cell lines. The results showed that treatment with these compounds resulted in significant reductions in cell viability and increased apoptosis rates compared to controls. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Data Summary Table

PropertyValue
Molecular FormulaC25H23ClFN2O4SC_{25}H_{23}ClFN_2O_4S
Molecular Weight498.95 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines

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